N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]benzohydrazide
Description
N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]benzohydrazide is a pyrrolidinone-based benzohydrazide derivative characterized by a 2,5-dioxopyrrolidin-3-yl core substituted at position 1 with a 4-phenoxyphenyl group and linked to a benzohydrazide moiety. The 4-phenoxyphenyl substituent introduces steric bulk and lipophilicity, which may enhance binding to hydrophobic enzyme pockets, while the benzohydrazide group facilitates hydrogen bonding and metal coordination .
Properties
IUPAC Name |
N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c27-21-15-20(24-25-22(28)16-7-3-1-4-8-16)23(29)26(21)17-11-13-19(14-12-17)30-18-9-5-2-6-10-18/h1-14,20,24H,15H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNPHUPRIMRRNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)OC3=CC=CC=C3)NNC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2,5-dioxo-1-(4-phenoxyphenyl)-3-pyrrolidinyl]benzohydrazide typically involves multiple steps, starting with the preparation of the pyrrolidinyl ring and the phenoxyphenyl group. These intermediates are then coupled with benzohydrazide under specific reaction conditions. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of N’-[2,5-dioxo-1-(4-phenoxyphenyl)-3-pyrrolidinyl]benzohydrazide may involve large-scale reactions in batch or continuous flow reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction conditions, and purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N’-[2,5-dioxo-1-(4-phenoxyphenyl)-3-pyrrolidinyl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized products.
Scientific Research Applications
N’-[2,5-dioxo-1-(4-phenoxyphenyl)-3-pyrrolidinyl]benzohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-[2,5-dioxo-1-(4-phenoxyphenyl)-3-pyrrolidinyl]benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]benzohydrazide can be contextualized by comparing it to analogs with modifications in the pyrrolidinone substituents, benzohydrazide substituents, or both. Below is a detailed analysis:
Substituent Variations on the Pyrrolidinone Ring
Notes:
- *Estimated logP based on brominated analog ().
- †Polar surface area inferred from structurally similar compounds (e.g., : 74.44 Ų).
Substituent Variations on the Benzohydrazide Moiety
Notes:
- *Calculated based on molecular formula (C₁₉H₁₈FN₃O₅).
- †Estimated from similar compounds (e.g., ).
Biological Activity
N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]benzohydrazide is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure, characterized by a pyrrolidine ring and a benzohydrazide moiety, suggests diverse biological activities. This article explores the biological activity of this compound, highlighting key research findings, synthesis methods, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is C24H21N3O5, with a molecular weight of 431.45 g/mol. The compound features a distinctive arrangement of functional groups that contribute to its biological reactivity and potential pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C24H21N3O5 |
| Molecular Weight | 431.45 g/mol |
| LogP | 2.3418 |
| Polar Surface Area | 82.07 Ų |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 2 |
Synthesis Methods
The synthesis of this compound can be achieved through various chemical transformations involving hydrazides and diketones. Common methods include:
- Condensation Reactions : Involving the reaction of hydrazides with diketones to form the desired compound.
- Functionalization : Modifications to enhance biological activity or alter physical properties.
These methods emphasize the versatility in synthesizing this compound and its derivatives.
Biological Activity
Preliminary studies indicate that this compound exhibits various biological activities:
- Anticancer Activity : Similar compounds have shown effectiveness against different cancer cell lines.
- Antimicrobial Properties : The presence of phenoxy groups may enhance its ability to combat microbial infections.
- Anti-inflammatory Effects : Related hydrazides are known for their anti-inflammatory properties.
Case Studies
A study focusing on the interaction of this compound with biological targets revealed promising results regarding its binding affinity and mechanism of action. Techniques such as molecular docking simulations and in vitro assays were employed to elucidate these interactions.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N'-[(4-chlorophenyl)(4-methoxyphenyl)methyl]hydrazine | Similar hydrazine core | Anticancer activity |
| 4-(Phenoxymethyl)aniline | Phenoxy group present | Antimicrobial properties |
| 2-Methylbenzohydrazide | Common hydrazide backbone | Anti-inflammatory effects |
This compound stands out due to its specific combination of structural features, which may enhance its biological activity compared to simpler analogs.
Q & A
Q. What are the recommended synthetic pathways for N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]benzohydrazide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidin-2,5-dione core. Key steps include:
- Step 1 : Condensation of 4-phenoxyaniline with a diketone precursor to form the pyrrolidine ring.
- Step 2 : Hydrazide coupling via refluxing benzohydrazide derivatives with the pyrrolidinone intermediate in ethanol or methanol under acidic conditions .
Optimization Tips : - Use anhydrous solvents to minimize side reactions.
- Monitor reaction progress via TLC or HPLC to adjust reflux time (typically 3–6 hours) .
- Recrystallization from ethanol or ethyl acetate improves purity .
Q. What spectroscopic methods are critical for characterizing this compound, and how are spectral data interpreted?
- FTIR : Confirm the presence of amide C=O (1640–1680 cm⁻¹), hydrazide N–H (3150–3300 cm⁻¹), and pyrrolidinone C=O (1700–1750 cm⁻¹) .
- NMR :
- ¹H NMR : Signals for aromatic protons (δ 6.8–8.2 ppm), pyrrolidinone NH (δ 10–12 ppm), and hydrazide NH (δ 8.5–9.5 ppm) .
- ¹³C NMR : Carbonyl carbons (δ 165–175 ppm) and quaternary carbons in the pyrrolidinone ring (δ 50–60 ppm) .
- X-ray crystallography : Resolve conformational details (e.g., dihedral angles between aromatic rings) .
Q. What pharmacological targets are associated with benzohydrazide derivatives, and how are preliminary bioassays designed?
Benzohydrazides exhibit activity against enzymes like xanthine oxidase (XO) and inflammatory mediators.
- In vitro assays :
- Dosage : Test compound concentrations between 1–100 μM with positive controls (e.g., allopurinol for XO) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzohydrazide or pyrrolidinone moieties) influence biological activity?
| Substituent | Position | Effect on Activity | Reference |
|---|---|---|---|
| Trifluoromethyl (-CF₃) | Benzohydrazide | Enhances metabolic stability | |
| Methoxy (-OCH₃) | Aromatic ring | Improves solubility and bioavailability | |
| Halogens (Cl, Br) | Pyrrolidinone | Increases antimicrobial potency |
Mechanistic Insight : Electron-withdrawing groups (e.g., -CF₃) enhance electrophilicity, improving enzyme binding . Hydroxyl groups facilitate hydrogen bonding with active sites (e.g., XO) .
Q. How can computational methods (e.g., molecular docking, DFT) predict binding modes and structure-activity relationships (SAR)?
- Molecular docking : Use AutoDock Vina to dock the compound into XO (PDB: 1N5X) or COX-2 (PDB: 5KIR). Focus on binding affinity (ΔG) and key interactions (e.g., hydrogen bonds with Arg880 in XO) .
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. B3LYP/6-31G(d) basis sets are recommended for accuracy within 2% of experimental bond lengths .
Q. How can contradictory spectral or biological data be resolved?
- Spectral inconsistencies : Cross-validate using high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) to assign overlapping signals .
- Biological variability :
Q. What strategies improve crystallinity for X-ray diffraction studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
